molecular formula C7H11ClF3NO B1402832 4-(Trifluoroacetyl)piperidine hydrochloride CAS No. 1372103-92-8

4-(Trifluoroacetyl)piperidine hydrochloride

Cat. No.: B1402832
CAS No.: 1372103-92-8
M. Wt: 217.61 g/mol
InChI Key: CAKJJXHURHQPRK-UHFFFAOYSA-N
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Description

4-(Trifluoroacetyl)piperidine hydrochloride is a chemical compound with multiple applications in scientific research and industry. It is used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .


Molecular Structure Analysis

The molecular weight of this compound is 217.62 . Its IUPAC name is 2,2,2-trifluoro-1-(4-piperidinyl)ethanone hydrochloride . The InChI code is 1S/C7H10F3NO.ClH/c8-7(9,10)6(12)5-1-3-11-4-2-5;/h5,11H,1-4H2;1H .


Chemical Reactions Analysis

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • 4-(Trifluoroacetyl)piperidine hydrochloride is utilized in synthetic chemistry for producing various compounds. For instance, it has been applied in the synthesis of 4-trifluoromethyl-2-quinolinones, which can bear additional substituents at any available position, demonstrating its versatility as a building block in medicinal chemistry (Leroux, Lefebvre, & Schlosser, 2006).
  • This compound serves as a precursor in the development of novel piperidine derivatives with anti-acetylcholinesterase activity, indicating its potential in the treatment of diseases like Alzheimer's (Sugimoto et al., 1990).

Advanced Material Applications

  • It has been instrumental in the development of a novel electrolyte for aluminum ion batteries. This innovative application underscores its potential in enhancing energy storage technologies (Elterman et al., 2019).

Molecular Structure Analysis

  • The molecular and crystal structure of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, has been characterized, providing insights into the chemical behavior and interaction possibilities of similar structures (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Mechanism of Action

Piperidine derivatives have been found to have potential clinical applications against various types of cancers when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

Safety and Hazards

The safety data sheet indicates that this compound is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-4-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)5-1-3-11-4-2-5;/h5,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKJJXHURHQPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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